Regiochemical Differentiation: C5-Functionalization Enables Divergent Synthesis Pathways Relative to C3- or C4-Sulfonyl Chloride Analogs
The (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is specifically designed for C5 diversification, offering a distinct synthetic vector compared to C3- or C4-sulfonyl chloride analogs. While compounds like 1,2-oxazole-3-sulfonyl chloride (CAS 1504257-04-8) [1] and 3,5-dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1) [2] are available, their reactivity is limited to derivatization at the sulfonyl chloride's point of attachment. The target compound, by placing the reactive handle at the C5 position, provides a critical alternative vector for exploring structure-activity relationships in drug discovery. For example, 5-oxazoyl-sulfamates have been profiled as versatile building blocks, demonstrating a unified approach to access 5-amino-oxazoles, 5-oxazolyl-sulfides, and 5-oxazoyl-aryl ethers from a single precursor [3].
| Evidence Dimension | Reactive site for nucleophilic substitution on the isoxazole core |
|---|---|
| Target Compound Data | Electrophilic sulfur at the C5-methanesulfonyl position. |
| Comparator Or Baseline | 1,2-oxazole-3-sulfonyl chloride (CAS 1504257-04-8) and 3,5-dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1). |
| Quantified Difference | Qualitative: The target compound enables C5-directed synthesis, a spatial vector not accessible from C3- or C4-sulfonyl chloride reagents. |
| Conditions | Synthetic organic chemistry; structure-based diversification. |
Why This Matters
This regiochemical distinction is non-negotiable for medicinal chemists executing a structure-activity relationship (SAR) campaign that requires exploration of a specific C5-exocyclic vector.
- [1] Kuujia. (2026). Cas no 1504257-04-8 (1,2-oxazole-3-sulfonyl chloride). Product Information. View Source
- [2] Fisher Scientific. (2026). 3,5-Dimethylisoxazole-4-sulfonyl chloride. Product Information. View Source
- [3] K. A. Tolmachova, et al. (2022). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Bibliographie der Universität Jena. View Source
